An In-depth Technical Guide to Boc-2-iodo-L-phenylalanine: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to Boc-2-iodo-L-phenylalanine: A Versatile Building Block in Modern Chemistry
Introduction: Unveiling the Potential of Ortho-Functionalized Phenylalanine
In the landscape of synthetic chemistry and drug discovery, the strategic modification of amino acids provides a powerful toolkit for modulating the biological activity, pharmacokinetic properties, and structural characteristics of peptides and small molecules. Among these, halogenated amino acids have emerged as exceptionally versatile building blocks. This guide focuses on N-α-(tert-butyloxycarbonyl)-2-iodo-L-phenylalanine (Boc-2-iodo-L-phenylalanine), an ortho-iodinated derivative of L-phenylalanine.
The presence of an iodine atom at the ortho position of the phenyl ring is not a trivial modification. This sterically demanding and electronically distinct functionalization imparts unique properties to the molecule. The iodine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of chemical moieties. Furthermore, its incorporation can induce specific conformational preferences in peptides and serves as a heavy atom for crystallographic phasing. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of Boc-2-iodo-L-phenylalanine for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
Boc-2-iodo-L-phenylalanine is a white to off-white crystalline powder.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function enhances its solubility in common organic solvents and ensures its compatibility with standard peptide synthesis protocols.
| Property | Value | References |
| IUPAC Name | (2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [2] |
| Synonyms | Boc-L-Phe(2-I)-OH, Boc-o-iodo-L-Phe-OH | [3] |
| CAS Number | 273221-78-6 | [3] |
| Molecular Formula | C₁₄H₁₈INO₄ | [2] |
| Molecular Weight | 391.20 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 157 - 163 °C | [1] |
| Optical Rotation | [α]D²⁰ = -40 ± 2º (c=1 in MeOH) | [1] |
| Storage | Store at 0 - 8 °C | [1] |
Analytical Characterization: A Spectroscopic Profile
While a comprehensive set of publicly available, experimentally derived spectra for Boc-2-iodo-L-phenylalanine is limited, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds such as Boc-L-phenylalanine and other iodinated aromatics.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone (in the 3.0-4.6 ppm region), and the aromatic protons of the 2-iodophenyl ring (in the 7.0-7.9 ppm region). The ortho-iodine atom will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the Boc group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), the α-carbon (around 55 ppm), the β-carbon (around 38 ppm), the carboxylic acid carbonyl (around 175 ppm), and the aromatic carbons. The carbon directly bonded to the iodine atom is expected to have a chemical shift in the range of 90-100 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1710 cm⁻¹), a C=O stretch from the Boc carbamate (around 1690 cm⁻¹), and N-H bending (around 1520 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak or pseudomolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 391.20 g/mol . The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.
Synthesis and Purification
The synthesis of Boc-2-iodo-L-phenylalanine is typically achieved through a two-step process, starting from commercially available 2-bromo-L-phenylalanine. This approach offers a reliable and scalable route to the desired product.
Experimental Protocol: A Two-Step Synthesis
Step 1: Copper-Catalyzed Halogen Exchange
This step involves the conversion of 2-bromo-L-phenylalanine to 2-iodo-L-phenylalanine. This is a nucleophilic substitution reaction on the aromatic ring, facilitated by a copper(I) catalyst.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-L-phenylalanine in an appropriate solvent system.
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Addition of Reagents: Add sodium iodide (NaI), copper(I) sulfate (CuSO₄), a reducing agent such as tin(II) sulfate (SnSO₄), and a chelating agent.[4]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a sufficient duration to ensure complete conversion.[4]
-
Work-up and Isolation: After cooling, the product, 2-iodo-L-phenylalanine, is isolated through standard work-up procedures, which may include filtration, extraction, and crystallization.
Step 2: Boc Protection
The resulting 2-iodo-L-phenylalanine is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.[5][6]
-
Dissolution: Dissolve 2-iodo-L-phenylalanine in a mixture of a suitable organic solvent (e.g., dioxane or tert-butanol) and an aqueous base (e.g., sodium hydroxide solution).[6]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The reaction is typically exothermic.[5]
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting amino acid is fully consumed.[5]
-
Work-up and Purification: Acidify the reaction mixture to a low pH (e.g., 1-2) with an acid like potassium hydrogen sulfate.[5] Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by crystallization, to yield pure Boc-2-iodo-L-phenylalanine.
Caption: Key cross-coupling reactions of Boc-2-iodo-L-phenylalanine.
Applications in Research and Development
The unique combination of a protected amino acid scaffold and a reactive aryl iodide makes Boc-2-iodo-L-phenylalanine a valuable tool in several areas:
-
Peptide Synthesis and Medicinal Chemistry: It serves as a building block for creating modified peptides with enhanced biological activity or novel properties. The iodine itself can influence binding interactions, and the ability to perform on-peptide cross-coupling opens up a vast chemical space for lead optimization. [1]* Drug Development: Its use in constructing novel heterocyclic systems and complex scaffolds is crucial in the search for new therapeutic agents, particularly in oncology and neuroscience. [1]* Bioconjugation and Chemical Biology: The iodine atom can be replaced with other functionalities, such as fluorescent probes, biotin tags, or radiolabels for imaging and diagnostic applications. [1]A notable application is its use as a precursor to 2-mercaptophenylalanine for native chemical ligation at phenylalanine residues, a powerful technique for protein synthesis and engineering. [7]* Proteomics Research: As a non-canonical amino acid, it can be incorporated into proteins for structure-function studies and for the development of novel protein-based therapeutics. [3]
Safety and Handling
While a specific, detailed Safety Data Sheet (SDS) for Boc-2-iodo-L-phenylalanine is not widely available, data from closely related compounds suggest that it should be handled with appropriate care in a laboratory setting.
-
General Hazards: It may cause skin, eye, and respiratory tract irritation. [8]The toxicological properties have not been fully investigated.
-
Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0 - 8 °C to ensure stability. [1]* First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
Boc-2-iodo-L-phenylalanine is more than just a protected amino acid; it is a sophisticated and highly versatile synthetic intermediate. Its true value is realized through the strategic application of its ortho-iodo functionality, which acts as a linchpin for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For researchers in peptide science, medicinal chemistry, and chemical biology, this compound offers a reliable and efficient means to access novel molecular architectures with tailored properties. As the demand for more complex and precisely functionalized biomolecules and therapeutic agents grows, the importance of building blocks like Boc-2-iodo-L-phenylalanine will undoubtedly continue to increase.
References
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Pozdnev, V. F. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available at: [Link]
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Chem-Impex. (n.d.). Boc-2-iodo-L-phenylalanine. Retrieved from [Link]
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C-Glycosylated Phenylalanine Synthesis by Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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GalChimia. (2008, March 1). What the Heck. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde. Retrieved from [Link]
- Srinivas, K., et al. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing.
- Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
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Metzler-Nolte, N., et al. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 17(1), 204-213. Available at: [Link]
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
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Palladium‐catalyzed cross‐coupling of 4‐iodo‐phenylalanine with glycoside bearing an axial picolinic amide‐directing group. (n.d.). ResearchGate. Retrieved from [Link]
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Szymańska-Buzar, T., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233. Available at: [Link]
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Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures. (n.d.). ResearchGate. Retrieved from [Link]
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Metzler-Nolte, N., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. PubMed. Retrieved from [Link]
- Rawale, S., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- The Royal Society of Chemistry. (2020, July 13).
- Majumdar, D., et al. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
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de Klerk, G. J., et al. (2005). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Medicinal Chemistry, 48(19), 6179-6188. Available at: [Link]
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